(3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]phenyl)amine dihydrochloride
Description
Properties
IUPAC Name |
3-[2-(8-methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]aniline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O.2ClH/c1-21-17-7-3-5-14-9-11-16(20-18(14)17)10-8-13-4-2-6-15(19)12-13;;/h2-7,12,16,20H,8-11,19H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYZXZSLOJMVAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(CC2)CCC3=CC(=CC=C3)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]phenyl)amine dihydrochloride is a synthetic organic molecule with potential pharmacological applications. It features a tetrahydroquinoline moiety and an amine group, which may contribute to its biological activity. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C18H22N2O·2HCl
- Molecular Weight : 355.3 g/mol
- CAS Number : 1212060-00-8
Biological Activity Overview
Recent studies have indicated that this compound exhibits various biological activities, particularly in the realms of anti-inflammatory and analgesic effects. The structure-activity relationship (SAR) suggests that modifications to the tetrahydroquinoline core can significantly influence its interaction with biological targets.
The precise mechanism of action for this compound remains to be fully elucidated. However, its potential pharmacological effects may be attributed to:
- Receptor Binding : The compound may act as a ligand for specific receptors involved in pain and inflammation pathways.
- Enzymatic Interactions : It could participate in enzymatic reactions typical in metabolic pathways, possibly influencing neurotransmitter systems.
Pharmacological Effects
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.
- Analgesic Properties : It has been noted for potential pain-relief capabilities, likely through central or peripheral mechanisms.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds has been made:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 8-Hydroxyquinoline | Hydroxy group on quinoline | Antimicrobial |
| Quinoline Derivatives | Varied substitutions on quinoline | Antimicrobial/Antitumor |
| Tetrahydroisoquinolines | Saturated isoquinoline structures | Neuroprotective |
| This compound | Tetrahydroquinoline + Amine group | Anti-inflammatory/Analgesic |
This table illustrates how the compound stands out due to its specific functional groups that may enhance its biological activity compared to other similar compounds.
Future Research Directions
Given the preliminary findings regarding the biological activity of this compound:
- Further Pharmacological Studies : More extensive research is needed to validate its efficacy and safety profile in clinical settings.
- Mechanistic Studies : Investigating the exact mechanisms by which this compound exerts its effects will be crucial for drug development.
Scientific Research Applications
Potential Biological Activities
Research indicates that (3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]phenyl)amine dihydrochloride exhibits several pharmacological effects:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Analgesic Effects : Its potential to alleviate pain has been noted, indicating applications in pain management therapies.
- Neuroprotective Potential : Given its structural similarities to other neuroactive compounds, it may be investigated for neuroprotective effects against neurodegenerative disorders.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the tetrahydroquinoline core can significantly influence the biological activity of the compound. For instance:
- Alterations in substituents on the phenyl or tetrahydroquinoline rings can enhance binding affinity to specific receptors or enzymes.
- Understanding these relationships is crucial for optimizing the compound's efficacy and minimizing side effects.
Interaction Studies
Research into the interaction of this compound with biological targets is ongoing:
- Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantify binding affinities.
- These studies are essential for elucidating the mechanisms of action and predicting pharmacokinetic profiles.
Future Research Directions
Given the promising pharmacological properties and unique structure of this compound:
- Expanded Biological Testing : Further investigations into its efficacy against various disease models are warranted.
- Mechanistic Studies : Detailed studies on its mechanism of action will help clarify its therapeutic potential.
- Optimization Studies : SAR studies could lead to the development of more potent derivatives with improved safety profiles.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s structural analogs primarily differ in substituent positions, functional groups, or aromatic systems. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives
Key Observations :
Substituent Position: The 8-methoxy group in the target compound contrasts with the 6-position ethylamine in and 8-position ethylamine in . Substituent position significantly impacts steric and electronic interactions with biological targets. For example, 8-methoxy groups in tetrahydroquinolines may enhance binding to serotonin or dopamine receptors due to spatial alignment . In , compounds with 3-methylaminophenoxy substituents (e.g., Compound 9) exhibit potent neuronal inhibition, suggesting that amine positioning on the phenyl ring enhances activity .
Dihydrochloride salts (common in ) improve aqueous solubility, critical for in vivo efficacy.
Aromatic System Differences: The target compound’s ethylphenylamine side chain differs from the quinoline core in ’s analogs. Quinoline derivatives often exhibit enhanced π-π stacking with receptors, whereas phenylethylamine moieties may favor adrenergic or dopaminergic interactions .
Implications for Bioactivity
- Neuronal Inhibition: ’s compounds with aminophenoxy substituents inhibit neuronal activity, implying that the target compound’s ethylphenylamine group may confer similar properties .
- Receptor Selectivity : The 8-methoxy group could mimic natural ligands (e.g., melatonin or serotonin derivatives), warranting investigation into GPCR targeting .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3-[2-(8-Methoxy-1,2,3,4-tetrahydroquinolin-2-yl)ethyl]phenyl)amine dihydrochloride, and how can intermediates be characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling 8-methoxy-1,2,3,4-tetrahydroquinoline derivatives with substituted phenyl ethylamine precursors. Key intermediates (e.g., bromides or protected amines) can be purified via column chromatography and characterized using -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity . For example, intermediates like ethyl acetates or bromides (e.g., compound 26 in ) are critical precursors.
Q. How can researchers validate the purity of this compound, and what analytical standards are applicable?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) and compare retention times against reference standards. Impurity profiling should follow pharmacopeial guidelines (e.g., EP/JP monographs) to identify and quantify byproducts like diastereomers or hydrolysis products, as described for structurally similar dihydrochloride salts in and . Purity thresholds ≥98% are typical for pharmacological studies .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer : X-ray crystallography (using SHELX software for refinement) resolves crystal packing and hydrogen-bonding networks . Complementary techniques include -NMR (to confirm methoxy and amine protons) and FT-IR spectroscopy (to identify N–H stretching vibrations at ~3300 cm) .
Advanced Research Questions
Q. How do hydrogen-bonding patterns in the crystal lattice influence the compound’s stability and solubility?
- Methodological Answer : Graph set analysis (as per Etter’s formalism) can map hydrogen-bonding motifs (e.g., interactions in dihydrochloride salts). These patterns affect hygroscopicity and dissolution rates. Computational tools like Mercury CSD can model interactions using crystallographic data from related compounds .
Q. What experimental designs are optimal for assessing the compound’s pharmacological activity while minimizing batch-to-batch variability?
- Methodological Answer : Use randomized block designs with split-plot arrangements to control variables like solvent purity and reaction temperature. For example, ’s split-split plot design for agricultural studies can be adapted to pharmacological assays by segregating synthesis batches (main plots), biological replicates (subplots), and timepoints (sub-subplots) .
Q. How can contradictions in biological activity data (e.g., receptor binding vs. in vivo efficacy) be systematically resolved?
- Methodological Answer : Apply orthogonal assays (e.g., radioligand binding, functional cAMP assays) to validate target engagement. If discrepancies persist, investigate off-target effects via kinome-wide profiling or metabolomics. Structural analogs in and (e.g., compounds 9 , 10 ) show how minor substituent changes alter selectivity .
Q. What strategies mitigate environmental risks during large-scale synthesis or disposal of this compound?
- Methodological Answer : Follow INCHEMBIOL project guidelines () to assess abiotic/biotic degradation pathways. Use accelerated stability studies (e.g., hydrolysis under acidic/alkaline conditions) to predict environmental persistence. Biodegradability assays (e.g., OECD 301) are critical for regulatory compliance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
